Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate
CAS No.: 170699-07-7
Cat. No.: VC0019546
Molecular Formula: C₁₆H₁₇NO₇
Molecular Weight: 335.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170699-07-7 |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₇ |
| Molecular Weight | 335.31 |
| IUPAC Name | methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18) |
| SMILES | CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC |
Introduction
Chemical Identity and Structure
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate belongs to the class of acetamido propenoates, featuring a methyl ester group and a diacetoxyphenyl substituent. The compound's structure includes an acetylated amino group attached to a carbon-carbon double bond, which is further connected to both a methyl ester and a phenyl ring with two acetoxy groups at positions 3 and 4.
The structural elements of this compound contribute to its potential reactivity and biological interactions. The acetamido group (-NHCOCH₃) provides a potential hydrogen bonding site, while the diacetoxyphenyl component introduces aromatic character and additional sites for interaction. The propenoate (acrylate) portion contains an α,β-unsaturated carbonyl system, which is known to participate in various chemical reactions including Michael additions .
Basic Identification Parameters
The compound is precisely identified through various chemical identifiers and physical properties as outlined in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 170699-07-7 |
| Molecular Formula | C₁₆H₁₇NO₇ |
| Molecular Weight | 335.31 g/mol |
| IUPAC Name | methyl 2-acetamido-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
| PubChem Compound ID | 53408275 |
Nomenclature and Alternative Designations
The compound is known by several names in the scientific literature, which reflects its complex structure and the different naming conventions used in organic chemistry.
Synonyms and Alternative Names
The most common alternative name for this compound is 2-(Acetylamino)-3-[3,4-bis(acetyloxy)phenyl]-2-propenoic Acid Methyl Ester, which describes the same molecular structure using a slightly different naming convention. This synonym provides an alternative way to search for information about this compound in chemical databases and scientific literature.
Chemical Identifiers
For computational and database purposes, the compound is also characterized by its Standard InChI notation:
InChI=1S/C16H17NO7/c1-9(18)17-13(16(21)22-4)7-12-5-6-14(23-10(2)19)15(8-12)24-11(3)20/h5-8H,1-4H3,(H,17,18)
And its SMILES notation:
CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C)C(=O)OC
These notations provide a standardized way to represent the compound's structure in chemical databases and software applications.
Physical and Chemical Properties
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate is a solid compound with specific physical and chemical characteristics that influence its handling, storage, and potential applications.
Physical Properties
While detailed physical data is limited in the available literature, the compound is described as a solid at room temperature. The presence of multiple functional groups including the acetamido, carbonyl, and acetoxy moieties suggests that the compound would exhibit certain solubility characteristics in polar organic solvents.
Chemical Reactivity
The chemical structure of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate suggests several reactive sites that could participate in various chemical transformations:
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The carbon-carbon double bond in the propenoate segment can participate in addition reactions.
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The acetoxy groups might undergo hydrolysis under appropriate conditions.
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The acetamido group provides potential for hydrogen bonding and nucleophilic interactions.
The reactivity pattern may be somewhat similar to that of the related compound methyl 2-acetamidoacrylate, which is known to undergo Michael reactions, particularly with thiolates .
Structural Relationship to Similar Compounds
Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate shares structural similarities with several related compounds, allowing for comparative analysis of properties and potential functions.
Comparison with Methyl 2-acetamidoacrylate
Methyl 2-acetamidoacrylate (CH₂=C(NHC(O)CH₃)CO₂CH₃) is a simpler analog that lacks the diacetoxyphenyl substituent. This compound is described as a white solid and is a derivative of the unstable compound dehydroalanine. The acetamido group in this compound prevents tautomerization, which is likely also true for Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate .
Relationship to Methyl 3-(3,4-diacetyloxyphenyl)prop-2-enoate
Another related compound is methyl 3-(3,4-diacetyloxyphenyl)prop-2-enoate (CAS: 66417-50-3), which has a molecular weight of 278.257 g/mol and formula C₁₄H₁₄O₆. This compound lacks the acetamido group present in Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate, resulting in different chemical and potentially biological properties .
The comparison of these structures provides insight into the potential significance of the acetamido group in the chemical behavior and possible bioactivity of Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate.
| Supplier | Quantity | Approximate Price | Product Code |
|---|---|---|---|
| Aladdin Scientific | 2g | $237.90 | - |
| gbwol.com | 2g | ¥0.00 (listed price) | M275275 |
| Other suppliers | Various | Higher prices | Various |
This pricing information indicates that the compound is a specialty chemical with relatively high production costs, typical of complex organic compounds used in research settings.
Analytical Considerations
For researchers working with Methyl 2-acetamido-3-(3,4-diacetoxyphenyl)-2-propenoate, certain analytical considerations are important for identification, purity assessment, and experimental design.
Chromatographic Behavior
The compound's polarity suggests that it would be amenable to analysis by reversed-phase HPLC, which would be useful for purity assessment and quantification in various studies.
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